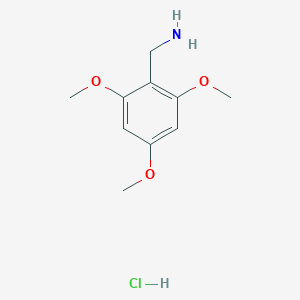

2,4,6-Trimethoxybenzylamine hydrochloride

Description

Properties

IUPAC Name |

(2,4,6-trimethoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3.ClH/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3;/h4-5H,6,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFRMOOGAICNSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)CN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583517 | |

| Record name | 1-(2,4,6-Trimethoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146548-59-6 | |

| Record name | 1-(2,4,6-Trimethoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trimethoxybenzylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Trimethoxybenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential applications of 2,4,6-Trimethoxybenzylamine hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a detailed summary of its physicochemical properties, a plausible experimental protocol for its synthesis via reductive amination, and a discussion of its relevance in medicinal chemistry.

Chemical Properties

This compound is a substituted benzylamine derivative that serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds.[1][2] Its core structure consists of a benzene ring substituted with three methoxy groups and an aminomethyl group, which is protonated to form the hydrochloride salt.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆ClNO₃ | [3][4] |

| Molecular Weight | 233.69 g/mol | [3][4][5] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 204-207 °C (lit.) | [3][5][6] |

| Solubility | Soluble in water, ethanol, and chloroform. | [7] |

| pKa | ~9.05 (in 10% aqueous solution) | [7] |

Structural Information

-

IUPAC Name: (2,4,6-trimethoxyphenyl)methanamine;hydrochloride[4]

-

SMILES: COC1=CC(=C(C(=C1)OC)CN)OC.Cl[4]

-

InChI Key: BLFRMOOGAICNSZ-UHFFFAOYSA-N[4]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the reductive amination of 2,4,6-Trimethoxybenzaldehyde. This common and efficient method in organic chemistry allows for the formation of the amine from the corresponding aldehyde.

Synthetic Pathway Overview

The synthesis can be conceptualized as a two-step process starting from the commercially available 2,4,6-Trimethoxybenzaldehyde. The first step is the formation of an imine intermediate by reacting the aldehyde with an amine source, followed by the reduction of the imine to the corresponding amine. The final step involves the formation of the hydrochloride salt.

Detailed Experimental Protocol: Reductive Amination

This protocol is a representative procedure for the synthesis of this compound from 2,4,6-Trimethoxybenzaldehyde.

Materials:

-

2,4,6-Trimethoxybenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) solution (e.g., in diethyl ether or as a concentrated aqueous solution)

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 2,4,6-Trimethoxybenzaldehyde (1.0 eq) in methanol. Add ammonium chloride (1.5 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.2 eq) portion-wise to the stirred solution. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood. Alternatively, sodium triacetoxyborohydride can be used as a less toxic reducing agent. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4,6-Trimethoxybenzylamine.

-

Salt Formation and Purification: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether. Add a solution of hydrochloric acid in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Characterization Workflow

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.

-

¹H NMR: Protons of the methoxy groups would appear as singlets around 3.8-4.0 ppm. The benzylic protons (CH₂) would likely be a singlet around 4.0-4.2 ppm. The aromatic protons would appear as a singlet in the region of 6.0-6.5 ppm due to the symmetrical substitution pattern. The amine protons might be a broad singlet, the chemical shift of which would be concentration and solvent dependent.

-

¹³C NMR: Signals for the methoxy carbons would be expected around 55-60 ppm. The benzylic carbon would appear in the range of 35-45 ppm. The aromatic carbons would show distinct signals in the aromatic region (90-160 ppm), with the carbons attached to the methoxy groups being the most downfield.

-

FT-IR: Characteristic peaks would include N-H stretching vibrations for the ammonium salt (around 3000-3200 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3000 cm⁻¹), C=C stretching of the aromatic ring (around 1600 cm⁻¹), and strong C-O stretching for the methoxy groups (around 1050-1250 cm⁻¹).

-

Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight (197.23 g/mol ).[8] Fragmentation patterns would likely involve the loss of methoxy groups and cleavage of the benzylic C-N bond.

Applications in Drug Discovery and Development

This compound is a key building block in the synthesis of various biologically active molecules.[2] Its utility stems from the reactive primary amine group, which can be readily functionalized to introduce diverse substituents and build more complex molecular architectures.

One notable application is in the synthesis of 3-(aminomethyl)isoquinolines, which are scaffolds found in a number of pharmacologically active compounds.[6] The trimethoxy-substituted phenyl ring can also influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, potentially enhancing its activity or metabolic stability. While the direct biological activity of 2,4,6-Trimethoxybenzylamine itself is not extensively documented, the free base has been reported to exhibit some in vitro cytotoxicity against MCF-7 cells, suggesting potential for further investigation in cancer research.[8]

Safety and Handling

This compound is classified as an irritant.[3][9] It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust. In case of contact with eyes or skin, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).[9]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of medicinal chemistry and drug discovery. This guide has provided a summary of its key chemical properties, a plausible and detailed synthetic protocol, and an overview of its applications. The availability of this compound and the straightforward nature of its synthesis make it an attractive starting material for the development of novel therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential.

References

- 1. rsc.org [rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CAS 146548-59-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound | C10H16ClNO3 | CID 16211914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4,6-三甲氧基苄胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2,4,6-トリメトキシベンジルアミン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. 2,4,6-Trimethoxybenzylamine | 77648-20-5 | FT66019 [biosynth.com]

- 9. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 2,4,6-Trimethoxybenzylamine Hydrochloride

CAS Number: 146548-59-6

This technical guide provides a comprehensive overview of 2,4,6-Trimethoxybenzylamine hydrochloride, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its physicochemical properties, spectroscopic data, synthesis, and applications, with a focus on providing practical experimental protocols and illustrating relevant biological pathways.

Physicochemical and Safety Data

This compound is a white to light yellow crystalline powder.[1] Key quantitative data and safety information are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 146548-59-6 | [1] |

| Molecular Formula | C₁₀H₁₆ClNO₃ | [1][2] |

| Molecular Weight | 233.69 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 204-207 °C (lit.) | [1] |

| Solubility | Soluble in water, ethanol, and chloroform. | |

| SMILES | Cl.COc1cc(OC)c(CN)c(OC)c1 | [1] |

| InChIKey | BLFRMOOGAICNSZ-UHFFFAOYSA-N |

Table 2: Safety and Hazard Information

| Hazard Statement | GHS Classification | Precautionary Statements |

| H315: Causes skin irritation | Skin Irritation (Category 2) | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 |

| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 |

| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 |

Source: GHS hazard information is derived from PubChem.[2]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.0-8.0 | br s | -NH₃⁺ |

| 6.18 | s | Ar-H |

| 4.01 | s | Ar-CH₂-N |

| 3.84 | s | p-OCH₃ |

| 3.80 | s | o-OCH₃ |

Table 4: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| 162.0 | Ar-C (C2, C6) |

| 159.5 | Ar-C (C4) |

| 106.0 | Ar-C (C1) |

| 90.5 | Ar-C (C3, C5) |

| 55.8 | p-OCH₃ |

| 55.3 | o-OCH₃ |

| 35.0 | Ar-CH₂-N |

Table 5: IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| 3000-2800 | N-H stretch (amine salt) |

| 2950-2850 | C-H stretch (alkane) |

| 1610, 1580 | C=C stretch (aromatic) |

| 1250-1200 | C-O stretch (aryl ether) |

| 1150-1085 | C-N stretch (amine) |

Synthesis and Experimental Protocols

This compound is typically synthesized via the reductive amination of 2,4,6-trimethoxybenzaldehyde. This method involves the reaction of the aldehyde with an amine source, in this case, ammonia, followed by reduction of the resulting imine.

Synthesis of this compound

This protocol describes a general procedure for the synthesis of the title compound.

Experimental Protocol: Reductive Amination of 2,4,6-Trimethoxybenzaldehyde

-

Materials:

-

2,4,6-Trimethoxybenzaldehyde

-

Ammonia (aqueous solution, e.g., 25%)

-

Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN))

-

Methanol

-

Hydrochloric acid (ethanolic or aqueous solution)

-

Dichloromethane or other suitable organic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Apparatus for filtration

-

-

Procedure:

-

Dissolve 2,4,6-trimethoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask.

-

Add aqueous ammonia (excess, e.g., 10-20 eq) to the solution and stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the intermediate imine.

-

Once imine formation is significant, cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent (e.g., NaBH₄, 1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until completion as indicated by TLC.

-

Quench the reaction by carefully adding water.

-

Extract the product into an organic solvent such as dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2,4,6-trimethoxybenzylamine.

-

Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethanol) and add a solution of hydrochloric acid (e.g., 1M in ethanol) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

-

Applications in Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[3][4] One notable application is in the synthesis of 3-(aminomethyl)isoquinolines, which are scaffolds found in various biologically active compounds.

Synthesis of 3-(Aminomethyl)isoquinolines

The following is a representative experimental workflow for the synthesis of 3-(aminomethyl)isoquinolines, a reaction where 2,4,6-trimethoxybenzylamine could be a key reactant.

Caption: Workflow for the copper-catalyzed synthesis of 3-(aminomethyl)isoquinolines.

Biological Significance and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, the trimethoxyphenyl moiety is a key pharmacophore in a number of biologically active compounds, particularly those investigated as anticancer agents. Many of these compounds function as tubulin polymerization inhibitors.

Tubulin is a crucial protein that polymerizes into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for cancer therapy.

The proposed mechanism of action for many trimethoxyphenyl-containing compounds involves their binding to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules, thereby disrupting the formation of the mitotic spindle. The cell is then unable to properly segregate its chromosomes during mitosis, leading to an arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.

References

Technical Guide: 2,4,6-Trimethoxybenzylamine Hydrochloride

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-Trimethoxybenzylamine hydrochloride (CAS: 146548-59-6), a key chemical intermediate in pharmaceutical synthesis and drug discovery. This document details its physicochemical properties, including its molecular weight, safety and handling protocols, and detailed experimental procedures for its synthesis. Furthermore, its pivotal role as a building block in the development of complex organic molecules is explored, providing researchers with essential data for its application in medicinal chemistry and organic synthesis.

Core Properties and Data

This compound is a white to light yellow crystalline powder.[1] Its chemical structure is characterized by a benzylamine core substituted with three methoxy groups at the 2, 4, and 6 positions of the benzene ring.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 233.69 g/mol | [1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₆ClNO₃ | [1][3][6] |

| CAS Number | 146548-59-6 | [1][2][3] |

| Melting Point | 204-207 °C (lit.) | [1][2][4][7] |

| Appearance | White to light yellow crystalline powder | [1] |

| pKa | ~9.05 (in 10% aqueous solution) | [8] |

| Solubility | Soluble in water, ethanol, and chloroform | [8] |

Identification and Descriptors

| Identifier | Type | Value |

| IUPAC Name | (2,4,6-trimethoxyphenyl)methanamine;hydrochloride | |

| SMILES | Cl.COc1cc(OC)c(CN)c(OC)c1 | |

| InChI Key | BLFRMOOGAICNSZ-UHFFFAOYSA-N | |

| MDL Number | MFCD00012855 |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, beginning with the formation of the aldehyde precursor, followed by reductive amination.

Experimental Protocol: Synthesis of 2,4,6-Trimethoxybenzaldehyde

This procedure is based on the Vilsmeier-Haack reaction.

-

Reaction Setup: Under a nitrogen atmosphere, dissolve 1,3,5-trimethoxybenzene (40 g, 0.22 mol) in N,N-dimethylformamide (DMF). Cool the reaction system to a temperature between -5 to 0 °C using an ice-salt bath.

-

Addition of Reagent: Slowly add phosphoryl chloride (48 g, 0.5 mol) dropwise to the solution over a period of 30-45 minutes, ensuring the temperature is maintained at 0 °C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

-

Workup and Isolation: Pour the reaction mixture onto crushed ice. Neutralize the mixture with a saturated sodium carbonate solution until a precipitate forms. Collect the precipitate by filtration and wash with distilled water to yield 2,4,6-trimethoxybenzaldehyde.

Experimental Protocol: Reductive Amination and Salt Formation

This procedure employs reductive amination using sodium cyanoborohydride, a reagent particularly suitable for this transformation due to its selectivity for iminium ions over carbonyls.

-

Reaction Setup: In a suitable reaction vessel, dissolve 2,4,6-trimethoxybenzaldehyde in methanol.

-

Amine Source: Add an excess of an ammonia source, such as ammonium acetate, to the solution.

-

pH Adjustment: Adjust the pH of the mixture to approximately 6-7. This pH range is optimal for the formation of the iminium ion intermediate.

-

Reduction: Introduce sodium cyanoborohydride (NaBH₃CN) to the mixture. The reaction can be carried out as a one-pot procedure. The reducing agent will selectively reduce the iminium ion to the corresponding amine.

-

Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Salt Formation: Upon completion of the reaction, carefully acidify the mixture with hydrochloric acid to form the hydrochloride salt, which will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitated this compound by filtration. The crude product can be further purified by recrystallization.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block in the synthesis of more complex molecules.[9] Its utility stems from the reactive primary amine group and the substituted aromatic ring, which can be further modified.

One notable application is in the synthesis of isoquinoline derivatives. For example, it has been used in the synthesis of 3-(aminomethyl)isoquinoline, a scaffold found in various biologically active compounds.[4]

The presence of the trimethoxy-substituted phenyl ring is a common feature in a number of compounds investigated for their potential as anticancer agents, often acting as microtubule targeting agents.[5] While this compound is a precursor, its structural motif is of significant interest in medicinal chemistry.

Safety and Handling

This compound is classified as an irritant. Proper personal protective equipment (PPE) should be used when handling this compound.

GHS Hazard Information

| Hazard Class | Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

Source: Aggregated GHS information.[3][5]

Precautionary Measures

A summary of key precautionary statements is provided below.

| Precaution Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P280 | Wear protective gloves/eye protection/face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

Source: GHS label elements.[3][10]

Always consult the full Safety Data Sheet (SDS) before use.[10] When handling, use in a well-ventilated area and avoid formation of dust.[10] Standard PPE includes a dust mask (e.g., N95), eye shields, and gloves.[2][4]

References

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. Sodium cyanoborohydride [organic-chemistry.org]

- 3. Sodium Cyanoborohydride for Reductive Amination [gbiosciences.com]

- 4. 2,4,6-Trimethoxybenzylamine 98 146548-59-6 [sigmaaldrich.com]

- 5. This compound | C10H16ClNO3 | CID 16211914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS: 146548-59-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. CN114573569A - Preparation method of isoquinoline compounds - Google Patents [patents.google.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 2,4,6-Trimethoxybenzylamine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6-Trimethoxybenzylamine hydrochloride, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide furnishes detailed experimental protocols for determining these values, enabling researchers to generate precise and reliable data for their specific applications.

Introduction

This compound (CAS RN: 146548-59-6) is a white to light yellow crystalline powder with a molecular weight of 233.69 g/mol .[1] Its chemical structure, featuring a substituted benzene ring, makes it a valuable building block in the synthesis of various pharmaceutical compounds. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.

General qualitative descriptions indicate that this compound is soluble in water, ethanol, and chloroform.[2] However, for the precise needs of drug development and process chemistry, quantitative data is essential. This guide provides the framework for obtaining such data.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Methanol | Isothermal Saturation | |||

| Ethanol | Isothermal Saturation | |||

| Isopropanol | Isothermal Saturation | |||

| Acetone | Isothermal Saturation | |||

| Ethyl Acetate | Isothermal Saturation | |||

| Dichloromethane | Isothermal Saturation | |||

| Chloroform | Isothermal Saturation | |||

| Toluene | Isothermal Saturation | |||

| Acetonitrile | Isothermal Saturation | |||

| N,N-Dimethylformamide (DMF) | Isothermal Saturation | |||

| Dimethyl Sulfoxide (DMSO) | Isothermal Saturation |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents using the isothermal saturation method. This method is a standard approach for accurately measuring the solubility of a solid in a liquid.

3.1. Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24-48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the solid to settle for at least 2 hours in the temperature-controlled environment.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered solution with the same organic solvent to a concentration suitable for the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

Calculate the concentration of the saturated solution based on the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Repeat the experiment at least three times to ensure the reproducibility of the results and report the average solubility and standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for the determination of solubility.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. By following the detailed experimental protocol and utilizing the provided data table template, researchers and drug development professionals can generate the critical quantitative data necessary for advancing their projects. The visualized workflow offers a clear and concise overview of the experimental process, ensuring methodological rigor and reproducibility.

References

Technical Guide: Physicochemical Characterization of 2,4,6-Trimethoxybenzylamine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethoxybenzylamine hydrochloride (CAS No. 146548-59-6) is an organic compound frequently utilized as a crucial intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] Its chemical structure and purity are critical for the successful and predictable outcome of subsequent synthetic steps.[2] A key parameter for verifying the identity and purity of this crystalline solid is its melting point. This document provides a comprehensive guide to the melting point of this compound, detailing reported values and the experimental protocols for its determination.

Chemical Structure:

Quantitative Data: Melting Point

The melting point of this compound has been reported across various chemical suppliers and databases. A summary of these literature values is presented below. The observed range is indicative of a substance's purity; pure crystalline compounds typically exhibit a sharp, well-defined melting point over a narrow range (e.g., 0.5-1.0°C), whereas impurities tend to depress the melting point and broaden the melting range.[6]

| Parameter | Reported Value (°C) | Source(s) |

| Melting Point | 204-207 | Sigma-Aldrich[7], Chemical-Suppliers[3], Capot Chemical[8], Finetech Industry Limited[9] |

| Melting Point | ~160-165 | ChemBK[1] |

Note: The discrepancy in reported values may be attributed to different analytical methods, instrument calibration, or sample purity.

Experimental Protocols for Melting Point Determination

The melting point of a solid can be accurately determined using several established laboratory techniques. The most common methods, the capillary melting point method and Differential Scanning Calorimetry (DSC), are detailed below.

Capillary Melting Point Method

This is a traditional and widely used visual method for determining the melting point of a crystalline solid.[10] The melting point is recorded as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a transparent liquid.[11][12]

Detailed Methodology:

-

Sample Preparation:

-

Capillary Tube Loading:

-

Take a capillary tube sealed at one end.

-

Press the open end of the tube gently into the powdered sample.[10]

-

Invert the tube and tap it gently on a hard surface to compact the powder at the sealed end. Alternatively, drop the tube through a long glass tube to facilitate packing.[10]

-

The final packed sample height should be between 2-4 mm.[11][12]

-

-

Measurement:

-

Place the loaded capillary tube into the heating block of a melting point apparatus.[11]

-

For a preliminary determination, heat the sample rapidly (e.g., 10-20°C/minute) to find an approximate melting range.[11]

-

Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[12]

-

Prepare a new sample and place it in the apparatus.

-

Begin heating at a controlled, slower rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[12] This slow ramp rate is crucial for accuracy.[11]

-

-

Data Recording:

-

Record the temperature at which the first sign of melting is observed (the solid begins to collapse and a liquid phase appears).[12]

-

Record the temperature at which the last solid crystal disappears, and the sample is completely liquid.[12]

-

The recorded melting point is the range between these two temperatures. For high-purity compounds, this range should be narrow.

-

Perform the determination at least twice with fresh samples to ensure reproducibility.[12]

-

Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13] It is a valuable tool for determining the melting point and assessing the purity of pharmaceutical compounds.[14][15]

Detailed Methodology:

-

Instrument Calibration:

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a DSC pan (e.g., aluminum).

-

Hermetically seal the pan to create an airtight sample chamber.[13]

-

Prepare an identical empty, sealed pan to be used as the reference.

-

-

Measurement:

-

Place the sample pan and the reference pan into their respective cells in the DSC instrument.[14]

-

Purge the DSC cell with an inert gas, such as nitrogen, at a controlled flow rate (e.g., 50 mL/min).[16]

-

Set the temperature program. This typically involves an initial equilibration period, followed by a linear temperature ramp through the expected melting range. A common heating rate for pharmaceuticals is 1 to 10°C per minute.[17]

-

Initiate the temperature scan. The instrument records the differential heat flow between the sample and the reference.

-

-

Data Analysis:

-

The melting of the sample is observed as an endothermic peak on the resulting thermogram.[16]

-

The onset temperature is determined by the intersection of the pre-transition baseline with the tangent drawn at the point of greatest slope on the leading edge of the peak.[17] This is often reported as the melting point.

-

The peak temperature is the temperature at which the rate of heat absorption is at its maximum.[17]

-

The area under the peak is integrated to determine the enthalpy of fusion (ΔH).

-

Interpretation of Results: Purity and Melting Point

The melting point is a robust indicator of purity. A pure, crystalline substance will have a sharp melting point, whereas the presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range. This relationship is a fundamental principle in the characterization of chemical compounds.

References

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CAS 146548-59-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound | C10H16ClNO3 | CID 16211914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. 2,4,6-Trimethoxybenzylamine 98 146548-59-6 [sigmaaldrich.com]

- 8. 146548-59-6 | this compound - Capot Chemical [capotchem.com]

- 9. This compound | CAS: 146548-59-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 10. thinksrs.com [thinksrs.com]

- 11. southalabama.edu [southalabama.edu]

- 12. jk-sci.com [jk-sci.com]

- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 14. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tainstruments.com [tainstruments.com]

- 17. drugfuture.com [drugfuture.com]

Spectroscopic Profile of 2,4,6-Trimethoxybenzylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-Trimethoxybenzylamine hydrochloride (CAS RN: 146548-59-6), a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and characterization.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.3 | Broad Singlet | 3H | -NH₃⁺ |

| 6.24 | Singlet | 2H | Ar-H |

| 3.98 | Singlet | 2H | -CH₂- |

| 3.85 | Singlet | 6H | C2, C6 -OCH₃ |

| 3.80 | Singlet | 3H | C4 -OCH₃ |

Note: Predicted using advanced algorithms. Actual values may vary depending on solvent and experimental conditions.

Table 2: Estimated ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C2, C6 |

| ~160 | C4 |

| ~106 | C1 |

| ~91 | C3, C5 |

| ~56.0 | C2, C6 -OCH₃ |

| ~55.5 | C4 -OCH₃ |

| ~35 | -CH₂- |

Note: Estimated based on typical chemical shifts for similar aromatic and benzylamine structures.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000 - 2800 | Strong, Broad | N-H stretch (Ammonium salt) |

| 2950 - 2850 | Medium | C-H stretch (Aliphatic) |

| ~3000 | Weak | C-H stretch (Aromatic) |

| 1610, 1580 | Medium-Strong | C=C stretch (Aromatic ring) |

| 1220 - 1180 | Strong | C-O stretch (Aryl ether, asymmetric) |

| 1050 - 1000 | Strong | C-O stretch (Aryl ether, symmetric) |

| ~815 | Strong | C-H bend (Aromatic, out-of-plane) |

Note: Characteristic absorption ranges based on known functional group frequencies.

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Ion | Notes |

| 197 | [M-Cl-H]⁺ | Molecular ion of the free base |

| 182 | [M-Cl-H-CH₃]⁺ | Loss of a methyl radical from the free base |

| 168 | [M-Cl-H-CH₂NH₂]⁺ | Benzylic cleavage, loss of the aminomethyl group |

Note: Expected fragmentation pattern for the free base under electron ionization.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O), in a 5 mm NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum, with chemical shifts referenced to the solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum is typically obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding the sample with dry KBr and pressing the mixture into a thin, transparent disk.

Mass Spectrometry (MS)

Mass spectra are acquired using an electron ionization (EI) source. A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Relationship Between Spectroscopic Data and Chemical Structure

The following diagram illustrates how the different spectroscopic techniques probe specific parts of the this compound structure to provide a complete analytical picture.

A Comprehensive Technical Guide to the Safety and Handling of 2,4,6-Trimethoxybenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 2,4,6-Trimethoxybenzylamine hydrochloride (CAS: 146548-59-6). The information is intended to support laboratory safety protocols and ensure the well-being of personnel working with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential effects to handle it safely. The primary hazards are related to irritation of the skin, eyes, and respiratory system.

Table 1: GHS Hazard Classification [1][2][3][4][5][6]

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |

The signal word for this compound is Warning .[1][2][4][6]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₆ClNO₃ | [2][7] |

| Molecular Weight | 233.69 g/mol | [1][2][3][6][7] |

| Appearance | White to light yellow crystalline powder | [7][8] |

| Melting Point | 204-207 °C | [1][6][7][8][9] |

| Solubility | Soluble in water, ethanol, and chloroform. | [8] |

| Flash Point | Not applicable | [1][6] |

Note: Quantitative toxicity data such as LD50 (oral, dermal) and LC50 (inhalation) are not available in the reviewed safety data sheets.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye Protection | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities. | Protects against dust particles and splashes causing serious eye irritation.[1][4][10] |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact that can cause irritation.[1][4][10] |

| Respiratory Protection | NIOSH-approved N95 dust mask or higher for operations that may generate dust. | Prevents inhalation of the powder, which can cause respiratory tract irritation.[1][6][10] |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or significant risk of spillage, a protective suit may be necessary. | Minimizes skin exposure and contamination of personal clothing.[4][10] |

Safe Handling and Experimental Protocols

Adherence to strict protocols is essential when working with this compound to minimize exposure and ensure a safe laboratory environment.

General Handling Precautions

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring powder, a chemical fume hood is required.[1][2]

-

Avoid Contact: Avoid all contact with skin and eyes. Do not breathe dust.[2][8]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]

-

Designated Area: Designate a specific area for working with this hazardous powder and clearly label it.[8]

Experimental Protocol: Weighing the Compound

This protocol minimizes the risk of aerosolization and contamination during weighing.

-

Preparation:

-

Ensure a chemical fume hood is certified and functioning correctly.

-

Cover the work surface within the fume hood with absorbent, disposable bench paper.

-

Gather all necessary equipment: the chemical container, a tared (pre-weighed) sealable container (e.g., a vial with a lid), and disposable weighing tools (e.g., spatula, weigh boat).

-

-

Procedure:

-

Place the tared, sealable container on the analytical balance outside the fume hood and record its empty weight.

-

Transfer the tared container and the stock bottle of this compound into the chemical fume hood.

-

Open the stock bottle and carefully transfer the approximate amount of powder needed into the tared container.

-

Securely close the lid of the tared container and the stock bottle.

-

Decontaminate the exterior of the sealed container with a wipe before removing it from the fume hood.

-

Place the sealed container on the analytical balance to obtain the final weight.

-

Return the sealed container to the fume hood for any further manipulations, such as dissolving in a solvent.

-

-

Cleanup:

-

Dispose of all single-use items (weigh boats, contaminated wipes) in a designated hazardous waste container.

-

Clean the work surface in the fume hood using a wet wipe or a HEPA-filtered vacuum. Do not dry sweep.

-

Experimental Protocol: Spill Cleanup

In the event of a spill, follow these procedures to safely clean and decontaminate the area.

-

Immediate Response:

-

Alert personnel in the immediate area of the spill.

-

Evacuate the area if the spill is large or if there is a significant amount of airborne dust.

-

Ensure you are wearing the appropriate PPE before attempting to clean the spill.

-

-

Containment and Cleanup (for a small, solid spill):

-

Gently cover the spill with a compatible absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne.

-

Carefully sweep the spilled material and absorbent into a dustpan. Avoid creating dust.

-

Transfer the collected material into a clearly labeled, sealable hazardous waste container.

-

Decontaminate the spill area. Since this is an amine hydrochloride, a mild basic solution (e.g., a dilute solution of sodium bicarbonate) can be used to wipe the area, followed by a water rinse.

-

Wipe the area dry with a clean cloth.

-

Place all contaminated cleaning materials (gloves, wipes, absorbent pads) into the hazardous waste container.

-

-

Disposal:

-

Seal the hazardous waste container and dispose of it according to your institution's and local regulations.

-

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4][10] Keep it away from incompatible materials such as strong oxidizing agents. The storage class code is 11 - Combustible Solids.[1][6]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service. Do not allow the product to enter drains.[2]

First Aid Measures

In case of exposure, immediate action is necessary.

Table 4: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][11] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2][4][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4][11] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2] |

General Advice: In all cases of exposure, consult a physician and provide them with the Safety Data Sheet (SDS) for this compound.[2]

Diagrams and Workflows

Visual aids can help in understanding the risks and procedures associated with handling this chemical.

Plausible Signaling Pathway for Chemical-Induced Skin Irritation

While the specific molecular mechanism for this compound is not detailed in the available literature, a general pathway for chemical irritants involves the activation of an inflammatory response in skin cells.

Caption: Plausible signaling pathway for chemical-induced skin irritation.

Experimental Workflow for Safe Handling of a Hazardous Powder

This workflow outlines the key steps from receiving the chemical to its final disposal, emphasizing safety at each stage.

Caption: Safe handling workflow for hazardous chemical powders.

References

- 1. ehs.wisc.edu [ehs.wisc.edu]

- 2. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 3. researchgate.net [researchgate.net]

- 4. ehso.emory.edu [ehso.emory.edu]

- 5. aksci.com [aksci.com]

- 6. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 10. web.uri.edu [web.uri.edu]

- 11. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]

The Core Mechanism of Action of 2,4,6-Trimethoxybenzylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2,4,6-trimethoxybenzylamine represent a promising class of compounds in anticancer research. Exhibiting significant cytotoxic effects against a range of cancer cell lines, their mechanism of action is a subject of intensive investigation. This technical guide provides an in-depth analysis of the core mechanisms through which these derivatives exert their therapeutic effects, focusing on their interaction with tubulin, induction of cell cycle arrest, and initiation of apoptosis. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Core Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for many potent 2,4,6-trimethoxybenzylamine derivatives is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular functions, including the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds effectively halt the cell cycle, leading to apoptotic cell death.

Molecular docking studies have revealed that these derivatives often bind to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, leading to a destabilization of the microtubule network.[1]

Quantitative Analysis of Anticancer Activity

The efficacy of various 2,4,6-trimethoxybenzylamine derivatives has been quantified through cytotoxicity and tubulin polymerization inhibition assays. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below, providing a comparative view of their potency.

| Compound ID | Cancer Cell Line | Cytotoxicity IC50 (µM) | Tubulin Polymerization Inhibition IC50 (nM) | Reference |

| Compound VI | HCT-116 | 4.83 | 8.92 | [1] |

| HepG-2 | 3.25 | [1] | ||

| MCF-7 | 6.11 | [1] | ||

| Compound 9 | HepG2 | 1.38 | Potent Inhibition | [2] |

| Compound 10 | HepG2 | 2.52 | Potent Inhibition | [2] |

| Compound 11 | HepG2 | 3.21 | Potent Inhibition | [2] |

| Compound A4 | MCF-7 | 32.36 | Not Reported | [3] |

| Compound A5 | MCF-7 | 24.67 | Not Reported | [3] |

| Compound B3 | HeLa | 3.204 | Not Reported | [3] |

| MCF-7 | 3.849 | Not Reported | [3] |

Signaling Pathways

The anticancer activity of 2,4,6-trimethoxybenzylamine derivatives is mediated through distinct but interconnected signaling pathways: the tubulin-destabilization pathway and the reactive oxygen species (ROS)-mediated pathway.

Tubulin Destabilization and Apoptosis Induction

The binding of 2,4,6-trimethoxybenzylamine derivatives to the colchicine site of β-tubulin is the initiating event in this pathway. This leads to the inhibition of microtubule polymerization, causing a disruption of the mitotic spindle and arresting the cell cycle at the G2/M phase. Prolonged G2/M arrest triggers the intrinsic apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and the tumor suppressor p53, and downregulation of the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio leads to a decrease in the mitochondrial membrane potential (MMP) and subsequent activation of caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7, ultimately leading to apoptosis.[2][4][5]

ROS-Mediated Apoptosis

Certain derivatives, particularly chalcone-based structures, can induce apoptosis through the generation of reactive oxygen species (ROS). Increased intracellular ROS levels create oxidative stress, which can damage cellular components and trigger apoptotic signaling. This pathway can also converge on the mitochondrial-mediated apoptosis pathway, further amplifying the cell death signal.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of compounds on the polymerization of purified tubulin by monitoring the change in turbidity.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Test compound dissolved in an appropriate solvent (e.g., DMSO)

-

Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340 nm.

Procedure:

-

Prepare a stock solution of the test compound.

-

On ice, prepare the tubulin solution at a final concentration of 2-4 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

-

Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., colchicine or nocodazole).

-

Add the tubulin solution to each well.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

The rate of polymerization is determined by the slope of the linear portion of the absorbance curve. The IC50 value is calculated from the dose-response curve of the inhibition of tubulin polymerization.[6][7][8]

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cancer cells treated with 2,4,6-trimethoxybenzylamine derivatives using propidium iodide (PI) staining.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the DNA content.[9][10]

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with the test compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[11][12][13][14][15]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.

Materials:

-

Cancer cells

-

H2DCFDA solution

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Test compound

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate and allow them to attach.

-

Treat cells with the test compound for the desired time. Include an untreated control and a positive control (e.g., H2O2).

-

Remove the treatment medium and wash the cells with warm PBS or HBSS.

-

Load the cells with 10-20 µM H2DCFDA in serum-free medium or HBSS and incubate for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with PBS or HBSS to remove the excess probe.

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or by flow cytometry.[16][17][18][19]

Conclusion

2,4,6-Trimethoxybenzylamine derivatives have emerged as a compelling class of anticancer agents. Their primary mechanism of action involves the inhibition of tubulin polymerization by binding to the colchicine site, leading to G2/M cell cycle arrest and subsequent apoptosis. Additionally, some derivatives can induce apoptosis through the generation of reactive oxygen species. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration and optimization of these promising therapeutic compounds. Further investigation into the specific downstream effectors of the apoptotic pathways and in vivo efficacy studies are warranted to fully elucidate their therapeutic potential.

References

- 1. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Procaspase-3 Activation – Hergenrother Lab [publish.illinois.edu]

- 6. Synthesis and evaluation of tirbanibulin derivatives: a detailed exploration of the structure–activity relationship for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. interchim.fr [interchim.fr]

- 9. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07922K [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. ROS as a novel indicator to predict anticancer drug efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 2,4,6-Trimethoxybenzylamine Hydrochloride in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethoxybenzylamine hydrochloride is a key building block in synthetic and medicinal chemistry. Its unique structural features, particularly the electron-rich trimethoxy-substituted phenyl ring, make it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of the potential applications of this compound in medicinal chemistry, with a focus on its role in the development of anticancer and antihypertensive agents, as well as other pharmacologically relevant compounds. This document details synthetic methodologies, quantitative biological data, and the mechanistic insights that underscore the therapeutic potential of its derivatives.

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 146548-59-6 | [1][2] |

| Molecular Formula | C₁₀H₁₆ClNO₃ | [1] |

| Molecular Weight | 233.69 g/mol | [1] |

| Melting Point | 204-207 °C (lit.) | [1][2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Soluble in water, ethanol, and chloroform | [3] |

Applications in the Synthesis of Bioactive Molecules

The strategic placement of three methoxy groups on the benzylamine scaffold of this compound significantly influences the electronic and steric properties of its derivatives, making it a valuable starting material for a variety of therapeutic agents.

Anticancer Agents

The 2,4,6-trimethoxybenzyl motif is a recurring feature in a number of potent anticancer agents. Its incorporation into various molecular scaffolds has been shown to enhance cytotoxic activity against a range of cancer cell lines.

Chalcones bearing a 2,4,6-trimethoxy substitution have demonstrated significant antitumor effects. For instance, the novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), has been shown to exert its anticancer effects by stimulating the accumulation of reactive oxygen species (ROS) and inducing apoptosis in esophageal cancer cells.[4][5]

Quantitative Data: Cytotoxicity of Chalcone Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | KYSE-450 (Esophageal Cancer) | 4.97 | [4] |

| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | Eca-109 (Esophageal Cancer) | 9.43 | [4] |

Signaling Pathway: Mechanism of Action of 2,4,6-Trimethoxy-4'-nitrochalcone (Ch-19)

Caption: Proposed mechanism of action for Ch-19 in esophageal cancer cells.

This compound is a valuable precursor for the synthesis of isoquinoline derivatives, a class of compounds with a broad range of pharmacological activities, including anticancer properties. One notable synthetic route is the copper-catalyzed domino four-component coupling and cyclization to produce 3-(aminomethyl)isoquinolines.[3] While specific cytotoxicity data for isoquinolines directly synthesized from this compound is limited in the public domain, related C4-substituted isoquinolines have shown cytotoxic effects.[6][7]

Quantitative Data: Cytotoxicity of C4-Substituted Isoquinoline Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 6b | NSCLC-N16-L16 (Non-small cell lung cancer) | 44.0 | [6] |

| Compound 6c | NSCLC-N16-L16 (Non-small cell lung cancer) | 35.6 | [6] |

Antihypertensive Agents

The synthesis of quinazoline derivatives is a well-established strategy for developing antihypertensive agents.[8][9] While direct synthesis from this compound is not prominently documented, the structural similarity to known precursors suggests its potential in creating novel antihypertensive compounds. The general approach involves the synthesis of substituted quinazolinones which can be further modified.

Biguanide Derivatives

Biguanides are a class of drugs primarily used for the treatment of type 2 diabetes, with metformin being a key example. The synthesis of biguanides can be achieved through the reaction of a primary amine hydrochloride with dicyandiamide.[2][10] this compound can, therefore, be utilized as the amine component in this synthesis to generate novel biguanide derivatives with potential pharmacological activities.

Experimental Workflow: General Synthesis of a Biguanide Derivative

Caption: General synthetic scheme for a biguanide derivative.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of bioactive molecules. Below is a representative protocol for a key synthetic transformation involving a benzylamine precursor.

Copper-Catalyzed Domino Four-Component Synthesis of 3-(Aminomethyl)isoquinolines

This protocol is based on the general method for the synthesis of 3-(aminomethyl)isoquinolines and can be adapted for use with this compound.

Materials:

-

2-Ethynylbenzaldehyde

-

Paraformaldehyde

-

Secondary amine (e.g., morpholine)

-

This compound

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a reaction vessel, add 2-ethynylbenzaldehyde (1.0 mmol), paraformaldehyde (2.0 mmol), the secondary amine (1.2 mmol), and this compound (1.1 mmol) in DMF (5 mL).

-

Add CuI (0.1 mmol) to the mixture.

-

Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-(aminomethyl)isoquinoline derivative.

Conclusion

This compound serves as a versatile and valuable building block in medicinal chemistry. Its utility in the synthesis of potent anticancer agents, particularly chalcone and isoquinoline derivatives, is well-supported by preclinical data. Furthermore, its potential for the development of novel antihypertensive and antidiabetic (biguanide) compounds warrants further investigation. The synthetic protocols and structure-activity relationships discussed in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this important chemical intermediate in the quest for new and improved therapeutics.

References

- 1. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action [benthamopen.com]

- 2. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]

- 3. Facile synthesis of 3-(aminomethyl)isoquinolines by copper-catalysed domino four-component coupling and cyclisation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4'-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 7. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action [openmedicinalchemistryjournal.com]

- 8. japsonline.com [japsonline.com]

- 9. Synthesis and antihypertensive activity of some new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Aminomethyl)isoquinolines using 2,4,6-Trimethoxybenzylamine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-(Aminomethyl)isoquinolines represent a valuable scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. This document provides a detailed protocol for a multi-step synthesis of 3-(aminomethyl)isoquinolines, utilizing 2,4,6-trimethoxybenzylamine hydrochloride as a key reagent for the introduction of a protected aminomethyl group. The synthetic strategy is centered around a Bischler-Napieralski reaction to construct the isoquinoline core.[1][2][3][4] The 2,4,6-trimethoxybenzyl (TMB) group serves as an acid-labile protecting group for the primary amine, allowing for its selective removal in the final step of the synthesis.

The overall synthetic pathway involves four main stages:

-

Amide Coupling: Acylation of a β-phenylethylamine with N-(2,4,6-trimethoxybenzyl)glycine to form the key amide precursor.

-

Bischler-Napieralski Cyclization: Intramolecular cyclization of the amide precursor to yield a 3-((2,4,6-trimethoxybenzylamino)methyl)-3,4-dihydroisoquinoline.[3][5][6]

-

Aromatization: Dehydrogenation of the dihydroisoquinoline intermediate to the corresponding aromatic isoquinoline.[1]

-

Deprotection: Removal of the TMB protecting group to afford the final 3-(aminomethyl)isoquinoline product.

This application note provides detailed experimental protocols for each of these steps, along with data presentation in tabular format and visualizations of the experimental workflow.

Data Presentation

Table 1: Summary of Reagents for N-(2,4,6-trimethoxybenzyl)glycine Synthesis

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| Glycine | C₂H₅NO₂ | 75.07 | 1.0 g | 1.0 |

| 2,4,6-Trimethoxybenzaldehyde | C₁₀H₁₂O₄ | 196.20 | 2.61 g | 1.0 |

| Sodium Cyanoborohydride | NaBH₃CN | 62.84 | 0.84 g | 1.0 |

| Methanol | CH₄O | 32.04 | 50 mL | - |

Table 2: Summary of Reaction Conditions for the Synthesis of 3-(Aminomethyl)isoquinoline

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Amide Coupling | N-(TMB)glycine, β-phenylethylamine, EDC, HOBt | Dichloromethane | Room Temp. | 12 | ~85-95 |

| 2 | Bischler-Napieralski | Amide precursor, POCl₃ | Acetonitrile | 80 | 4 | ~70-85 |

| 3 | Aromatization | Dihydroisoquinoline, 10% Pd/C | Toluene | 110 | 24 | ~80-90 |

| 4 | Deprotection | TMB-protected isoquinoline, TFA, Anisole | Dichloromethane | Room Temp. | 2 | ~90-98 |

Experimental Protocols

Protocol 1: Synthesis of N-(2,4,6-trimethoxybenzyl)glycine

This protocol describes the synthesis of the N-protected amino acid required for the subsequent amide coupling reaction.

Materials:

-

Glycine

-

2,4,6-Trimethoxybenzaldehyde

-

Sodium cyanoborohydride

-

Methanol

-

Glacial acetic acid

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

pH paper

Procedure:

-

To a solution of glycine (1.0 eq) in methanol, add 2,4,6-trimethoxybenzaldehyde (1.0 eq).

-

Adjust the pH of the mixture to ~6 by the dropwise addition of glacial acetic acid.

-

Add sodium cyanoborohydride (1.0 eq) portion-wise to the stirring solution.

-